Trimethyl cyclohexane-1,2,4-tricarboxylate
CAS No.: 185855-30-5
Cat. No.: VC7841433
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185855-30-5 |
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Molecular Formula | C12H18O6 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | trimethyl cyclohexane-1,2,4-tricarboxylate |
Standard InChI | InChI=1S/C12H18O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h7-9H,4-6H2,1-3H3 |
Standard InChI Key | DEIJHCATUHBNIH-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC |
Canonical SMILES | COC(=O)C1CCC(C(C1)C(=O)OC)C(=O)OC |
Introduction
Chemical Structure and Stereochemical Complexity
Molecular Architecture
The compound’s IUPAC name, trimethyl cyclohexane-1,2,4-tricarboxylate, reflects its core structure: a cyclohexane ring substituted with three methyl ester groups at non-adjacent positions. The spatial arrangement of these groups introduces stereochemical diversity, as the cyclohexane ring can adopt multiple chair conformations. PubChem data identifies three undefined stereocenters, indicating the presence of cis-trans isomerism . This structural flexibility impacts its physical behavior, such as solubility and melting point, though experimental data for these parameters remain limited in publicly available literature .
Isomerism and Conformational Dynamics
The coexistence of cis and trans isomers arises from the relative orientations of the carboxylate groups. For instance, the 1- and 2-position esters may adopt axial or equatorial positions depending on ring puckering, while the 4-position ester’s orientation is constrained by its non-adjacent placement. This isomerism complicates crystallization and may influence reactivity in synthetic pathways .
Physicochemical Properties
Computed Physicochemical Metrics
PubChem’s computational analyses provide key insights:
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Hydrogen Bonding: With six hydrogen bond acceptors and no donors, the compound exhibits moderate polarity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
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Rotatable Bonds: Six rotatable bonds (three ester methoxy groups and three cyclohexane carbons) grant conformational flexibility, potentially enhancing its compatibility with polymeric matrices .
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Topological Polar Surface Area (TPSA): A TPSA of 78.9 Ų classifies it as moderately polar, aligning with esters of similar molecular weight .
Table 1: Key Computed Properties
Property | Value |
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Molecular Weight | 258.27 g/mol |
XLogP3 | 0.6 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 6 |
TPSA | 78.9 Ų |
Synthesis and Industrial Production
Methodological Considerations
Although synthesis protocols are not detailed in cited sources, the compound’s structure suggests plausible routes:
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Esterification: Reacting cyclohexane-1,2,4-tricarboxylic acid with methanol under acidic catalysis.
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Partial Hydrogenation: Reducing a fully aromatic precursor (e.g., trimethyl benzene-1,2,4-tricarboxylate) via catalytic hydrogenation.
Future Research Directions
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Stereochemical Resolution: Developing chromatographic or crystallographic methods to isolate cis and trans isomers.
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Application Trials: Testing its performance as a plasticizer in polyvinyl chloride (PVC) or polyurethane formulations.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological profiles.
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